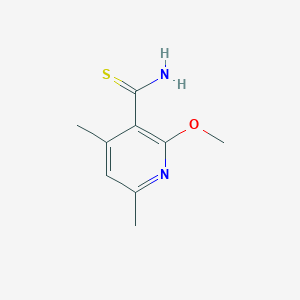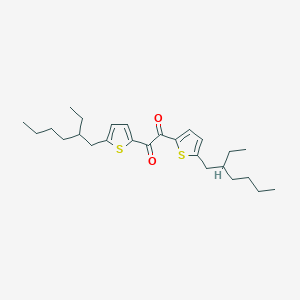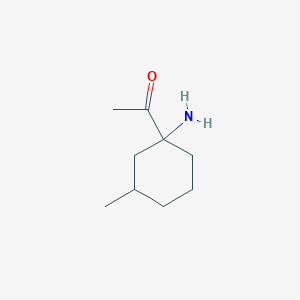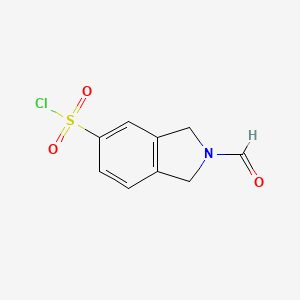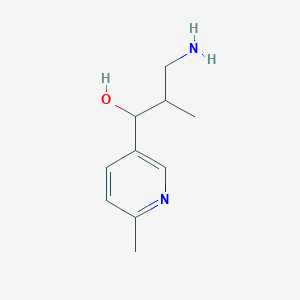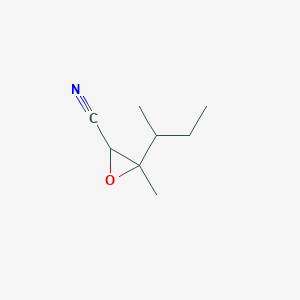
1-(1-Bromobutan-2-yl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromobutan-2-yl)-3-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a bromine atom attached to a butyl group, which is further connected to a benzene ring substituted with a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromobutan-2-yl)-3-chlorobenzene typically involves the bromination of 1-butanol followed by a Friedel-Crafts alkylation reaction. The general steps are as follows:
Bromination of 1-Butanol: 1-Butanol is treated with hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄) to yield 1-bromobutane.
Friedel-Crafts Alkylation: The 1-bromobutane is then reacted with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Bromobutan-2-yl)-3-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).
Oxidation: The butyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) are used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed
Nucleophilic Substitution: Products include 1-(1-Hydroxybutan-2-yl)-3-chlorobenzene, 1-(1-Cyanobutan-2-yl)-3-chlorobenzene, and 1-(1-Aminobutan-2-yl)-3-chlorobenzene.
Oxidation: Products include 1-(1-Hydroxybutan-2-yl)-3-chlorobenzene, 1-(1-Formylbutan-2-yl)-3-chlorobenzene, and 1-(1-Carboxybutan-2-yl)-3-chlorobenzene.
Reduction: Products include butylbenzene and chlorobenzene.
Aplicaciones Científicas De Investigación
1-(1-Bromobutan-2-yl)-3-chlorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Bromobutan-2-yl)-3-chlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The butyl group provides hydrophobic interactions, enhancing the compound’s stability and solubility in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Bromobutan-2-yl)-3-fluorobenzene
- 1-(1-Bromobutan-2-yl)-3-iodobenzene
- 1-(1-Bromobutan-2-yl)-3-methylbenzene
Uniqueness
1-(1-Bromobutan-2-yl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. The combination of these halogens allows for versatile chemical modifications and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H12BrCl |
|---|---|
Peso molecular |
247.56 g/mol |
Nombre IUPAC |
1-(1-bromobutan-2-yl)-3-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3 |
Clave InChI |
PGCYHTHPGHSUTG-UHFFFAOYSA-N |
SMILES canónico |
CCC(CBr)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


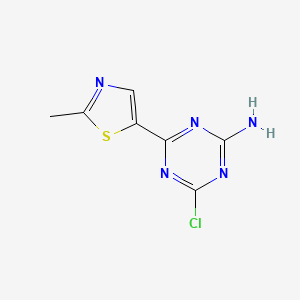
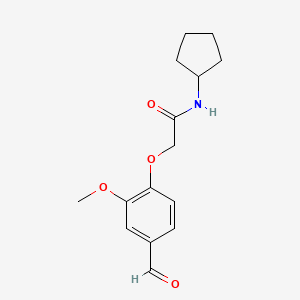

![4-[(Butan-2-yl)amino]butan-2-one](/img/structure/B13169741.png)

![4-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13169746.png)
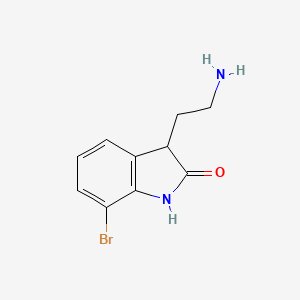
![2-[(E)-2-(Furan-3-YL)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13169754.png)
